3.8-Fold Biochemical Potency Improvement Over the Parent Inhibitor UNC0379
MS2177 was developed via SAR-guided addition of a 7-ethylamino group to the UNC0379 quinazoline core. In a scintillation proximity assay (SPA) measuring SETD8-catalyzed [³H]-methyl transfer to a biotinylated H4K20 peptide substrate, MS2177 achieved an in vitro IC₅₀ of 1.9 μM (σ = 1.05 μM, n = 4), compared to UNC0379's IC₅₀ of 7.3 μM reported in the same study, representing a 3.8-fold improvement . This potency gain was attributed to the ethylamino substituent occupying the lysine-binding channel of SETD8, as subsequently confirmed by the cocrystal structure (PDB: 5T5G) .
| Evidence Dimension | In vitro IC₅₀ (SETD8 biochemical inhibition) |
|---|---|
| Target Compound Data | 1.9 μM (σ = 1.05 μM, n = 4) |
| Comparator Or Baseline | UNC0379: 7.3 μM |
| Quantified Difference | 3.8-fold lower IC₅₀ (greater potency) |
| Conditions | Scintillation proximity assay (SPA); SETD8 + [³H]-SAM + biotinylated H4K20 peptide substrate |
Why This Matters
For procurement decisions, MS2177 offers a 3.8-fold improvement in biochemical potency over UNC0379 within the same quinazoline series, enabling lower compound usage per assay point when a reversible, substrate-competitive inhibitor is required.
- [1] Butler KV, Ma A, Yu W, et al. Structure-Based Design of a Covalent Inhibitor of the SET Domain-Containing Protein 8 (SETD8) Lysine Methyltransferase. J Med Chem. 2016;59(21):9881–9889. doi:10.1021/acs.jmedchem.6b01244 View Source
- [2] RCSB Protein Data Bank. 5T5G: Human SETD8 in complex with MS2177. Deposited 2016-08-30. doi:10.2210/pdb5T5G/pdb View Source
